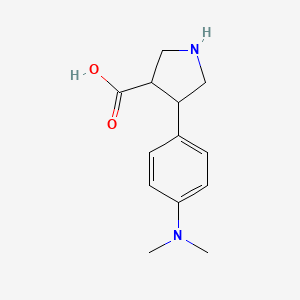

4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carboxylic acid

Description

4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a dimethylamino-substituted phenyl ring at the 4-position and a carboxylic acid group at the 3-position of the pyrrolidine core. Pyrrolidine-3-carboxylic acids are of interest in medicinal chemistry due to their structural rigidity and ability to mimic peptide bonds, making them valuable in drug design .

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

4-[4-(dimethylamino)phenyl]pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C13H18N2O2/c1-15(2)10-5-3-9(4-6-10)11-7-14-8-12(11)13(16)17/h3-6,11-12,14H,7-8H2,1-2H3,(H,16,17) |

InChI Key |

VXBIATRBBVEIDS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2CNCC2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Overview

4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carboxylic acid is a chemical compound featuring a pyrrolidine ring connected to a dimethylamino-substituted phenyl group. Compounds with similar structures are useful as starting materials or intermediates in the creation of pharmaceutically active compounds, particularly those for treating central nervous system disorders. They have potential biological activities and serve as precursors in synthesizing other compounds.

Synthesis Methods

The synthesis of 1-(4-(Dimethylamino)phenyl)-5-oxopyrrolidine-3-carboxylic acid generally involves multi-step organic synthesis techniques.

Synthetic Route Example

One approach involves synthesizing a series of novel compounds with the 1-(4-(dimethylamino)phenyl)pyrrolidin-2-yl moiety to explore their anticancer properties. These compounds are derived from acid hydrazide using standard synthesis methods adapted for hydrazide derivative preparation.

Key Intermediates and Related Compounds

Several compounds share structural similarities with 1-(4-(Dimethylamino)phenyl)-5-oxopyrrolidine-3-carboxylic acid:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| 1-(4-Aminophenyl)-5-oxopyrrolidine-3-carboxylic acid | 346637-44-3 | C11H12N2O3 | 220.22 |

| 4-(Dimethylamino)phenylboronic acid | Not Available | C10H14BNO2 | Not Available |

| 5-Oxo-pyrrolidine-3-carboxylic acid | Not Available | C6H9NO3 | Not Available |

Applications in Medicinal Chemistry

1-(4-(Dimethylamino)phenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives are valuable in medicinal chemistry and pharmaceuticals. Research shows that derivatives of this compound can have cytotoxic effects against cancer cell lines, including pancreatic and breast cancer cells. These derivatives can inhibit colony formation and reduce cell viability in cancer models. The dimethylamino group enhances interaction with biological targets, contributing to anticancer properties.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or coupling conditions. Key methods include:

| Reagent/Catalyst | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methanol + H₂SO₄ | Methanol | Reflux | Methyl ester derivative | 85-92% | |

| DCC/DMAP | Dichloromethane | 0-25°C | Activated ester for amide synthesis | 78% |

This reaction is critical for modifying solubility properties or preparing prodrug forms. The dimethylamino group remains stable under these conditions due to its electron-donating nature.

Amide Formation

The compound participates in amide bond formation via coupling reagents:

| Coupling Agent | Base | Solvent | Application | Reference |

|---|---|---|---|---|

| HATU | DIPEA | DMF | Peptide-like conjugate synthesis | |

| EDCI/HOBt | Triethylamine | THF | Library synthesis for CNS drug candidates |

Reaction efficiency depends on steric hindrance from the pyrrolidine ring, with typical yields ranging from 65% to 88%.

Hydrogenation of the Pyrrolidine Ring

Selective hydrogenation of unsaturated precursors is a key synthetic step (though not directly on the compound itself, this informs its stability under reductive conditions):

| Catalyst | Pressure | Temperature | Solvent | Outcome | Reference |

|---|---|---|---|---|---|

| Ru(OAc)₂(diphosphine) | 35-45 bar | 20-40°C | Methanol | Enantioselective reduction (ee >99%) | |

| Pd/C | 1-10 bar | 25°C | Ethanol | Partial ring saturation |

These conditions highlight the compound’s compatibility with industrial-scale enantioselective hydrogenation processes .

Salt Formation

The tertiary amine in the dimethylamino group facilitates salt formation with acids:

| Acid | Molar Ratio | Solvent | Application | Reference |

|---|---|---|---|---|

| HCl | 1:1 | Water/EtOH | Crystalline salt for purification | |

| Trifluoroacetic acid | 1:1 | DCM | Acidic cleavage in solid-phase synthesis |

Salts improve solubility and crystallinity, aiding in purification and formulation .

Electrophilic Aromatic Substitution

The dimethylaminophenyl group directs electrophilic attacks to specific positions:

| Electrophile | Conditions | Position | Product | Reference |

|---|---|---|---|---|

| Bromine (Br₂) | FeBr₃, 0°C | Para to N | Brominated aryl derivative | |

| Nitration (HNO₃/H₂SO₄) | 0-5°C | Meta to N | Nitro-substituted analog |

Reactivity aligns with the dimethylamino group’s strong activating and para-directing effects.

Oxidative Reactions

The dimethylamino group can undergo oxidation under harsh conditions:

| Oxidizing Agent | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|

| H₂O₂/AcOH | Acetic acid | 50°C | N-Oxide derivative | |

| KMnO₄ (acidic) | Water | Reflux | Carboxylic acid via C-N cleavage |

Oxidation products are often intermediates for further functionalization.

Decarboxylation

Controlled decarboxylation occurs under thermal or basic conditions:

| Conditions | Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|

| Cu powder, Quinoline | - | Xylene | Pyrrolidine derivative | |

| NaOH, Δ | - | Water | Loss of CO₂ yielding amine |

This reaction is leveraged to simplify the molecular scaffold for structure-activity studies.

Key Stability Considerations:

Scientific Research Applications

4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can engage in binding interactions, influencing the activity of these targets. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolidine-3-carboxylic acid derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a systematic comparison:

Structural Variations and Substituent Effects

Physicochemical Properties

- Polarity: The dimethylamino group in the target compound increases polarity compared to halogenated analogs (e.g., bromophenyl or chlorophenyl derivatives), reducing LogP (estimated ~1.5 vs. ~2.5 for bromophenyl) .

- Acidity : The carboxylic acid group’s pKa varies with substituents. Electron-withdrawing groups (e.g., -Br, -Cl) lower pKa (3.8–4.2), while electron-donating groups (e.g., -N(CH₃)₂) raise it (8.2–8.7) .

- Solubility: Halogenated derivatives often require salt forms (e.g., hydrochloride) for aqueous solubility, whereas the target compound’s dimethylamino group may enhance solubility in polar solvents .

Biological Activity

4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer and antimicrobial activities. This article reviews the biological activity of this compound, summarizing research findings, presenting data tables, and discussing case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a pyrrolidine core substituted with a dimethylaminophenyl group and a carboxylic acid functional group. This structure is essential for its biological activity, particularly in modulating interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of 4-(4-(dimethylamino)phenyl)pyrrolidine-3-carboxylic acid exhibit potent anticancer properties.

Cell Viability and Growth Inhibition

In vitro studies have shown that certain derivatives significantly inhibit the growth of cancer cell lines, including:

- MDA-MB-231 (triple-negative breast cancer)

- Panc-1 (pancreatic cancer)

Table 1 summarizes the effects of selected derivatives on cell viability:

| Compound | Cell Line | Concentration (μM) | % Viability Reduction |

|---|---|---|---|

| 3d | MDA-MB-231 | 1 | 45% |

| 3d | Panc-1 | 2 | 50% |

| 5k | MDA-MB-231 | 1 | 40% |

| 5k | Panc-1 | 2 | 20% |

These results indicate that compounds such as 3d and 5k are particularly effective, demonstrating significant cytotoxicity against both cancer types at low concentrations .

The mechanism by which these compounds exert their effects is still under investigation. However, it is hypothesized that they may disrupt cellular processes involved in proliferation and survival. For instance, the inhibition of colony formation in MDA-MB-231 cells suggests a potential interference with signaling pathways critical for cancer cell growth .

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have shown promise against various microbial pathogens. The antimicrobial activity was assessed against multidrug-resistant strains, highlighting the compound's versatility.

In Vitro Antimicrobial Testing

The antimicrobial efficacy of selected compounds was evaluated using standard broth microdilution techniques against Gram-positive bacteria and fungi. Table 2 presents the antimicrobial activity data:

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 21 | Staphylococcus aureus | 16 μg/mL |

| 22 | Candida auris | 32 μg/mL |

| 18 | Acinetobacter baumannii | 8 μg/mL |

These findings suggest that certain derivatives possess selective antimicrobial properties, making them candidates for further development as therapeutic agents targeting resistant infections .

Case Studies and Research Findings

Several case studies have explored the biological activities of this compound and its derivatives:

- Breast Cancer Study : A study focused on the effects of pyrrolidine derivatives on breast cancer cells demonstrated that specific compounds could reduce cell viability significantly while not affecting normal cells adversely. This selectivity is crucial for developing effective cancer therapies with minimized side effects .

- Antimicrobial Resistance : Research highlighted the increasing threat posed by antimicrobial resistance, showcasing how certain derivatives could inhibit resistant strains of bacteria effectively. This positions them as potential leads in the search for new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of pyrrolidine-carboxylic acid derivatives typically involves multi-step reactions. A common approach is condensation of substituted benzaldehyde derivatives with aminopyrrolidine precursors , followed by cyclization under acidic or basic conditions. For example, palladium or copper catalysts in DMF/toluene mixtures (optimized for solubility and reactivity) can facilitate coupling reactions . Post-cyclization, functional group modifications (e.g., hydrolysis of esters to carboxylic acids) require controlled pH and temperature to avoid decomposition. Yield optimization may involve iterative screening of solvent polarity and catalyst loading .

Q. How can researchers ensure purity during isolation of this compound, given its polar functional groups?

- Methodological Answer : Purification strategies include column chromatography with gradient elution (e.g., silica gel, using ethyl acetate/hexane to methanol/dichloromethane gradients) to separate polar byproducts. For high-purity isolation (>95%), preparative HPLC with C18 columns and acidic mobile phases (0.1% trifluoroacetic acid) is recommended. Recrystallization from ethanol/water mixtures can further enhance crystallinity, as seen in analogous pyrrolidine derivatives .

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodological Answer : High-resolution NMR (¹H, ¹³C, DEPT-135) is essential to resolve signals from the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂) and pyrrolidine protons (δ ~1.5–4.0 ppm). FT-IR confirms the carboxylic acid moiety (broad O-H stretch ~2500–3000 cm⁻¹, C=O ~1700 cm⁻¹). Mass spectrometry (HRMS-ESI) validates molecular weight, with fragmentation patterns distinguishing regioisomers .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity or binding affinity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic properties (HOMO-LUMO gaps) of the dimethylamino-phenyl group, which influences electron-donating capacity. Molecular docking (AutoDock Vina) against target proteins (e.g., enzymes with carboxylic acid-binding pockets) can prioritize in vitro testing. For instance, protonation states of the carboxylic acid at physiological pH must be accounted for in simulations .

Q. What strategies resolve contradictions in solubility data across different solvent systems?

- Methodological Answer : Discrepancies often arise from pH-dependent ionization of the carboxylic acid. Systematic solubility assays in buffered solutions (pH 1–10) using UV-Vis spectroscopy or nephelometry quantify the compound’s logP and pKa. For example, the dimethylamino group’s basicity (pKa ~8–9) may enhance solubility in acidic media via protonation, while the carboxylic acid (pKa ~3–4) dominates solubility in neutral/basic conditions .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Methodological Answer : SAR workflows involve synthesizing analogs with substituent variations (e.g., replacing dimethylamino with methoxy or halogens) and testing biological endpoints (e.g., enzyme inhibition). For example, fluorination of the phenyl ring (as in 4-fluorophenyl analogs ) may alter lipophilicity and metabolic stability. Parallel artificial membrane permeability assays (PAMPA) assess bioavailability changes .

Q. What crystallographic methods characterize polymorphism or hydrate formation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves the 3D arrangement of the pyrrolidine ring and hydrogen-bonding networks. For hydrates, thermal analysis (TGA/DSC) identifies water loss events, while powder XRD distinguishes polymorphs. Crystallization under high humidity (80% RH) may stabilize hydrate forms, as observed in related carboxylic acids .

Data Analysis & Experimental Design

Q. How should researchers design assays to evaluate metabolic stability in hepatic models?

- Methodological Answer : Use human liver microsomes (HLM) or hepatocyte suspensions with NADPH cofactors. LC-MS/MS quantifies parent compound depletion over time (t½ calculation). Negative controls (boiled microsomes) confirm enzymatic activity. For phase II metabolism, add UDP-glucuronic acid to assess glucuronidation of the carboxylic acid group .

Q. What statistical approaches validate reproducibility in dose-response studies?

- Methodological Answer : Three independent replicates with technical triplicates minimize batch effects. Nonlinear regression (GraphPad Prism) fits IC₅₀/EC₅₀ curves (four-parameter logistic model). Outliers are identified via Grubbs’ test (α=0.05). For low-n studies, Bayesian hierarchical models estimate uncertainty intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.